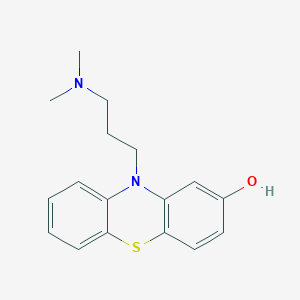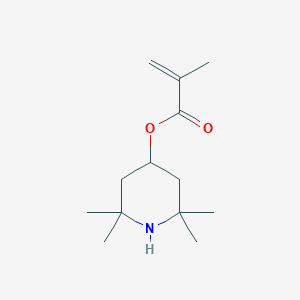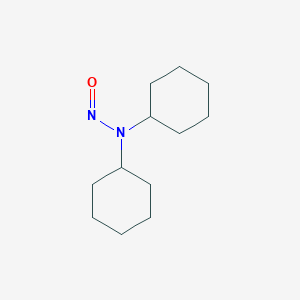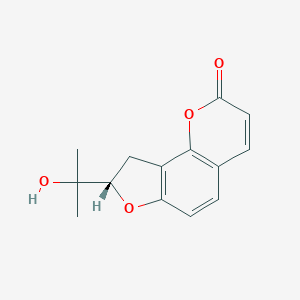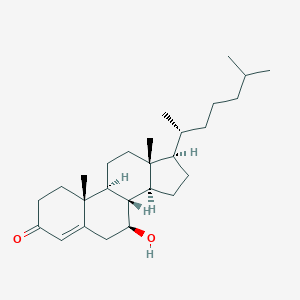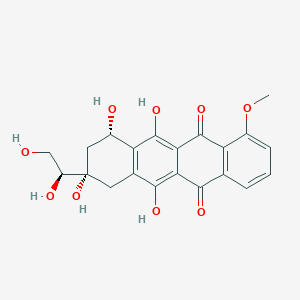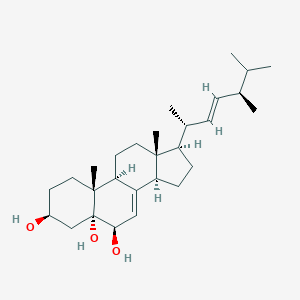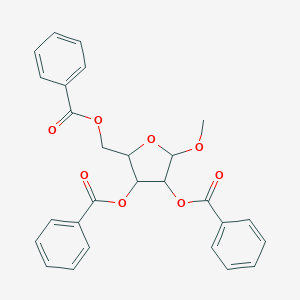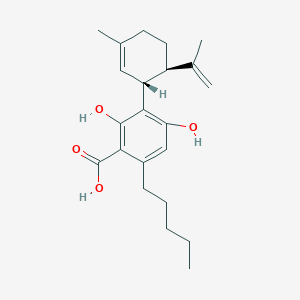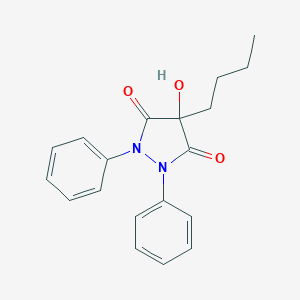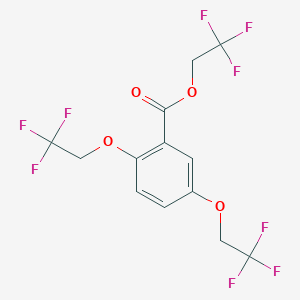
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Übersicht
Beschreibung
Synthesis Analysis
Fluorinated compounds, including those similar to "2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate," are typically synthesized through processes such as aromatic nucleophilic substitution and reactions with perfluorinated reagents. For instance, derivatives of fluorinated benzene and biphenyl have been synthesized through such methods, showcasing the adaptability of fluorine chemistry in creating complex molecules with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
Fluorinated compounds often exhibit unique molecular structures due to the influence of fluorine atoms. X-ray crystallography studies have revealed unusual bond angles and lengths in fluorinated molecules, highlighting the impact of fluorination on molecular geometry (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The presence of fluorine significantly affects the chemical reactivity and stability of compounds. Fluorinated compounds are known for their enhanced thermal stability and resistance to degradation, making them useful in various applications. Studies have shown that fluorinated polyimides and other similar materials exhibit high thermal stability and low dielectric constants, advantageous for electronic applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Physical Properties Analysis
The incorporation of fluorine atoms into organic compounds generally leads to materials with low surface energies, high thermal stability, and a range of other desirable physical properties. For example, fluorinated polymers display low water absorption rates and excellent solubility in organic solvents, making them suitable for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Chemical Properties Analysis
Fluorine's electronegativity and small size contribute to the unique chemical properties of fluorinated compounds, such as increased bond strength and stability. These properties are crucial for the development of materials with specific chemical resistances and reactivities. The study of fluorinated metal-organic frameworks has further demonstrated the potential of fluorine to enhance the chemical functionality of materials through synergistic interactions (Zhang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Fluoroalkoxy Benzenes Synthesis : Gupton, Idoux, Colon, and Rampi (1982) presented a novel method for preparing fluoroalkoxy benzenes, involving the reaction of sodium 2,2,2-trifluoroethoxide with chlorobenzonitriles in HMPA. This method has potential applications in creating polymers, blood substitutes, pharmaceuticals, and pesticides (Gupton, Idoux, Colon, & Rampi, 1982).
Stability and Reactivity in SNAr Reactions : Fisher, am Ende, and Humphrey (2018) found that the 2,2,2-trifluoroethoxy group enhances shelf stability and reactivity in SNAr reactions for heteroaryl chlorides, allowing for storage and reducing costly decomposition (Fisher, am Ende, & Humphrey, 2018).
Antiarrhythmic Activity : Banitt, Bronn, Coyne, and Schmid (1977) demonstrated that N-(piperidylalkyl)trifluoroethoxybenzamides exhibit potent oral antiarrhythmic activity in mice, suggesting potential for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Oxidation Catalyst : Ten Brink, Vis, Arends, and Sheldon (2001) showed that Bis[3,5-bis(trifluoromethyl)phenyl] diselenide is a reactive and selective catalyst for oxidation of carbonyl compounds in certain environments, including 2,2,2-trifluoroethanol (Ten Brink, Vis, Arends, & Sheldon, 2001).
Cyclization to Five-Membered Rings : Roesky and Hofmann (1985) explored the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with various chlorides to yield five-membered ring compounds containing elements like sulfur, selenium, phosphorus, and arsenic (Roesky & Hofmann, 1985).
Potential in Norbornene Polymerization : Lee, Kim, Shin, and Lee (2002) found that Methallyl nickel(II) complexes of 2-(diphenylamino)benzoate, which could include similar trifluoroethyl components, show good activity for norbornene polymerization (Lee, Kim, Shin, & Lee, 2002).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBHSJSTYMELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461093 | |
| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
CAS RN |
50778-57-9 | |
| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50778-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

